5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by the molecular formula and a molecular weight of 306.03 g/mol. This compound features a pyrrolo[2,3-b]pyridine ring system, which is notable for its biological activity, particularly in pharmaceutical applications. The presence of fluorine and iodine atoms in its structure enhances its reactivity and potential for interaction with biological targets.
This compound can be sourced from various chemical suppliers and is classified within the category of pyrrolo[2,3-b]pyridine derivatives. It is often explored for its applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors involved in cancer and parasitic diseases.
The synthesis of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves several steps:
Industrial synthesis may involve optimizing these steps to enhance yield and purity while employing scalable reaction conditions and purification techniques .
The molecular structure of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid consists of a fused bicyclic system, which includes:
Key structural data include:
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions:
Common reagents for these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts .
The primary mechanism of action for 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with the Glutamate-gated Chloride Channel (GluCl).
The compound specifically docks with the amino acid Gln 219 within the GluCl channel, disrupting its normal function. This interaction has been shown to lead to the death of certain parasites, such as Meloidogyne incognita (root-knot nematode), making this compound significant in agricultural applications .
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is classified as an irritant.
Key chemical properties include:
Relevant analyses often involve spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several scientific applications:
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1246088-59-4) represents a strategically functionalized 7-azaindole derivative. This bicyclic scaffold comprises a fused pyrrole and pyridine ring, where the pyridine nitrogen at position 3 enhances hydrogen bonding capabilities critical for target engagement. The molecular framework (C₈H₄FIN₂O₂, MW 306.03) features three key pharmacophoric elements: a carboxylic acid bioisostere, dual halogen substituents, and the privileged pyrrolopyridine core [1] [3] [4]. Computational analyses reveal a topological polar surface area (TPSA) of 65.98 Ų and moderate lipophilicity (LogP 2.00), indicating balanced membrane permeability and solubility – essential for intracellular target engagement [1] [3]. The carboxylic acid at position 4 serves as a versatile synthetic handle for amide coupling or metal-catalyzed transformations, while also enabling salt formation for solubility optimization.
Property | Value/Descriptor | Pharmacophoric Relevance |
---|---|---|
Molecular Formula | C₈H₄FIN₂O₂ | Scaffold identification and derivatization |
Molecular Weight | 306.03 g/mol | Drug-likeness compliance |
Hydrogen Bond Donors | 2 (NH, COOH) | Target binding affinity |
Hydrogen Bond Acceptors | 4 (N, O, F) | Solubility and protein interactions |
Rotatable Bonds | 1 (COOH) | Conformational flexibility control |
Topological Polar Surface Area | 65.98 Ų | Membrane permeability predictor |
The 7-azaindole core exhibits isosterism with purine bases, facilitating competitive binding at kinase ATP sites. This is exemplified by FGFR inhibitors where analogous pyrrolopyridine derivatives demonstrate low-nanomolar IC₅₀ values through hinge-region interactions [9]. The planarity of the bicyclic system enables π-stacking with aromatic residues, while the electron-deficient pyridine ring enhances interactions with catalytic lysines in target enzymes.
Halogenation at positions 5 (fluoro) and 6 (iodo) confers distinct electronic and steric properties that profoundly influence both synthetic utility and bioactivity. The ortho-disubstitution pattern creates a steric gate that influences ring conformation and selectively blocks metabolic pathways:
Halogen | Electronic Effect | Steric Impact | Primary Utility | Hazard Classification |
---|---|---|---|---|
Fluoro (C5) | σₚ = +0.06 (inductive) | Minimal (radius 1.47Å) | Metabolic stability, dipole interactions | Acute Tox. 4 Oral [4] |
Iodo (C6) | σₚ = -0.01 (resonance) | High (radius 1.98Å) | Cross-coupling reactions, halogen bonding | Hazard Class 6.1 [1] |
GHS hazard classifications reflect the compound's acute toxicity profile (Class 6.1), necessitating specialized handling during synthesis. The orthogonal reactivity of fluorine and iodine enables sequential chemoselective modifications – fluorine remains inert under conditions that transform iodo groups, enabling controlled derivatization [1] [5] [7].
The strategic incorporation of carboxylic acids at position 4 of pyrrolopyridine scaffolds emerged as a response to solubility challenges in early kinase inhibitor programs. Initial leads featuring methyl or amino groups at C4 exhibited potent target engagement but suffered from crystallization in physiological buffers. The carboxylic acid moiety addressed this limitation while providing:
Significant milestones in this scaffold’s development include:
Derivative | CAS Number | Key Application | Biological Outcome |
---|---|---|---|
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | 1246088-59-4 | Synthetic precursor for cross-coupling | Enables Pd-mediated diversification |
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | Not specified | Reductive amination substrate | Access to aminoalkyl derivatives |
4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine | Not specified | Nucleophilic displacement precursor | Enables C4-ether/amine synthesis |
FGFR inhibitor 4h (derived scaffold) | Not specified | FGFR1-3 inhibition | IC₅₀ = 7-25 nM; antitumor activity [9] |
The historical trajectory demonstrates a shift from monofunctionalized pyrrolopyridines to strategically halogenated, carboxylated analogs that balance synthetic versatility with optimized drug-like properties. Contemporary applications exploit the C4 carboxylic acid as an anchor for structure-based design, particularly in kinase inhibitors where the anion forms critical salt bridges with conserved lysine residues in the ATP-binding pocket [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: